叁尖藤素E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

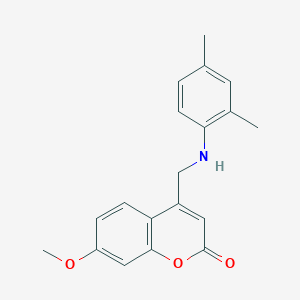

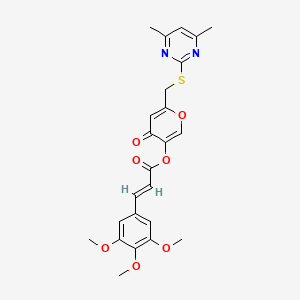

Schisantherin E is a natural compound isolated from the active fraction of the fruits of Schisandra sphenanthera Rehd. et Wils.

Schisantherin E is a natural product found in Schisandra rubriflora and Schisandra sphenanthera with data available.

科学研究应用

抗炎性能

Schisantherin A,一种与Schisantherin E相关的化合物,已经表现出显著的抗炎效果。在对RAW 264.7细胞的研究中发现,它能够降低炎症标志物如TNF-α、IL-6、NO和PGE2的水平,并抑制NF-κB和MAPK信号通路的激活(Ci et al., 2010)。

神经保护

Schisantherin A在神经保护方面表现出潜力,特别是在帕金森病的背景下。它通过调节细胞内ROS和NO水平,抑制MAPKs、PI3K/Akt和GSK3β信号通路,在斑马鱼和SH-SY5Y细胞中保护免受6-OHDA诱导的多巴胺能神经元损伤(Zhang et al., 2015)。

抗氧化和抗凋亡效应

该化合物显示出一系列药理效应,包括抗帕金森病、抗炎症、保肝、缺血再灌注损伤保护、抑制破骨细胞形成以及改善学习和记忆。这些效应与其抗氧化、抗炎和抗凋亡性质有关,通过MAPK、NF-κB、AKT/GSK3β和PI3K/AKT等途径发挥作用(Xiao et al., 2022)。

保护肝脏缺血再灌注损伤

在小鼠肝脏缺血再灌注(I/R)模型的研究中,Schisantherin A表现出保护作用,改善肝功能,减少氧化/亚硝酸化应激,减轻炎症,并减少细胞凋亡。潜在机制涉及抑制MAPK信号通路(Zheng et al., 2017)。

抗肿瘤活性

Schisantherin A在胃癌细胞系上显示出抗增殖效果。它诱导细胞周期停滞、凋亡,并抑制迁移。机制涉及ROS依赖的JNK磷酸化和Nrf2抑制(Wang et al., 2020)。

代谢途径

一项研究鉴定了Schisantherin A的60种代谢物,包括48种I期和12种II期代谢物,表明其参与肝脏和肝外代谢途径。代谢途径主要包括氧化、还原、甲基化和结合(Feng et al., 2020)。

肾脏保护

发现Schisantherin A能够保护肾小管上皮细胞免受缺氧/再氧化损伤,通过激活PI3K/Akt信号通路,从而降低ROS水平、炎症和细胞凋亡(Gong & Wang, 2018)。

改善学习和记忆

在D-半乳糖诱导的学习和记忆障碍小鼠中,Schisantherin A显著改善认知功能。它增强了抗氧化能力,并调节了海马中与学习和记忆相关的基因表达(Liu et al., 2018)。

安全和危害

作用机制

Target of Action

Schisantherin E is a primary active compound within the widely used traditional medicinal plant Schisandra chinensis . It exhibits sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties .

Mode of Action

Studies on related compounds like schisandrin have shown that they can induce the activation of the pi3k/akt pathway and concurrently inhibit nox2 expression

Biochemical Pathways

Schisantherin E likely affects several biochemical pathways. For instance, Schisandrin, a related compound, has been shown to interact with the PI3K/Akt pathway . It also is involved in the regulation of inflammatory signaling pathways and the mitigation of production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 .

Pharmacokinetics

It’s known that the bioavailability of schisandrin, a related compound, is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . Schisandrin exhibits a swift absorption and elimination profile in vivo (T max = 2.07 h, t 1/2 = 9.48 h) .

Result of Action

Related compounds like schisandrin have been shown to have various effects, including reducing serum levels of inflammatory factors tumor necrosis factor alpha (tnf-α) and il-6 within the hippocampus and colon .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Schisantherin E. For instance, the quality of Schisandra chinensis, from which Schisantherin E is derived, is closely related to environmental factors, such as regional climate and soil conditions . Therefore, these factors could potentially influence the action of Schisantherin E.

生化分析

Biochemical Properties

Schisantherin E plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to reduce levels of inflammatory mediators such as TNF-α, IL-6, NO, and PGE2, and also reduce levels of iNOS and COX-2 in macrophages . These interactions suggest that Schisantherin E may have anti-inflammatory properties .

Cellular Effects

Schisantherin E has various effects on different types of cells and cellular processes. It has been found to inhibit the proliferation and migration of Hep3B and HCCLM3 cells in a concentration-dependent manner . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Schisantherin E exerts its effects at the molecular level through various mechanisms. It has been found to inhibit extracellular signal-regulated kinase (ERK), p38, and c-jun NH2-terminal kinase (JNK) phosphorylation protein expression . It also inhibits p65-NF-κB translocation into the nucleus by IκB degradation . These interactions suggest that Schisantherin E may have a role in regulating inflammatory responses .

Dosage Effects in Animal Models

In animal models, the effects of Schisantherin E can vary with different dosages. For instance, it has been found to have significant cardioprotective effects against isoproterenol-induced acute myocardial infarction in rats

Metabolic Pathways

Schisantherin E is involved in various metabolic pathways. For instance, it has been found to significantly inhibit the glucose metabolism pathway of Hep3B cells

Transport and Distribution

Schisantherin E is transported and distributed within cells and tissues. The tissue distribution test in rats revealed that Schisantherin E was present in all major organs and exhibited facile distribution from blood to tissues and organs, with the order being liver > kidney > heart > spleen > brain .

属性

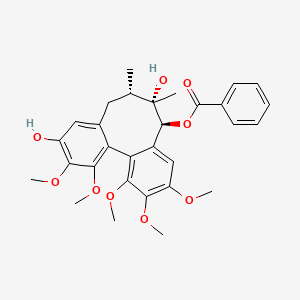

IUPAC Name |

[(8S,9S,10S)-9,14-dihydroxy-3,4,5,15,16-pentamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O9/c1-16-13-18-14-20(31)24(35-4)26(37-6)22(18)23-19(15-21(34-3)25(36-5)27(23)38-7)28(30(16,2)33)39-29(32)17-11-9-8-10-12-17/h8-12,14-16,28,31,33H,13H2,1-7H3/t16-,28-,30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXDFTKQSCEJGE-DSASHONVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Schisantherin E unique in terms of its interaction with Cytochrome P450 enzymes?

A: Schisantherin E demonstrates a remarkable selectivity for Cytochrome P450 3A5 (CYP3A5) compared to the closely related CYP3A4 isoform. [, ] While both enzymes share 84% sequence identity, Schisantherin E exhibits a significantly higher catalytic efficiency with CYP3A5. [] This selectivity makes it a valuable probe for studying CYP3A5 activity. []

Q2: How does Schisantherin E interact with CYP3A5 at a molecular level?

A: Computational studies combining molecular docking, molecular dynamics simulations, and binding free energy calculations have shed light on the interaction between Schisantherin E and CYP3A4/CYP3A5. [] Key findings reveal:

- Hydrogen bonding: Glutamic acid at position 374 (Glu374) in CYP3A5 forms a direct hydrogen bond with Schisantherin E. In contrast, Serine 119 (Ser119) mediates this interaction in CYP3A4. []

- Water-mediated interactions: A water molecule situated between the B-C loop and the I helix of the enzymes participates in distinct hydrogen-bonding networks with Schisantherin E, further influencing the binding differences between CYP3A4 and CYP3A5. []

- Hydrophobic interactions: Residue variations between CYP3A4 (Phe108, Leu210) and CYP3A5 (Leu108, Phe210) lead to conformational changes in the Phe-cluster residues, notably Phe213 and Phe215. These changes strengthen hydrophobic interactions with Schisantherin E in CYP3A5. []

Q3: What is the significance of the structural differences between Schisantherin E and other Schisandra lignans like Schisantherin A, B, C, and D?

A: While Schisantherin A, B, C, and D have shown efficacy in lowering serum glutamic-pyruvic transaminase (GPT) levels in hepatitis models, Schisantherin E, alongside Deoxyschisandrin, did not exhibit this activity. [, ] This suggests that structural variations within this family of lignans significantly impact their biological activities and target interactions. Further research is needed to fully elucidate the structure-activity relationships governing these compounds.

Q4: How is Schisantherin E metabolized?

A: CYP3A5 specifically catalyzes the 2-O-demethylation of Schisantherin E, resulting in a major metabolite: 2-O-demethylated Schisantherin E. [] This metabolic reaction highlights the selective interaction between Schisantherin E and CYP3A5.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2480140.png)

![4-[benzotriazol-1-yl-[tert-butyl(dimethyl)silyl]methyl]-N,N-dimethylaniline](/img/structure/B2480141.png)

![1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one](/img/structure/B2480142.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2480143.png)

![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2480144.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-allyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480146.png)

![3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2480148.png)

![N-(3-(furan-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480152.png)

![(E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2480153.png)